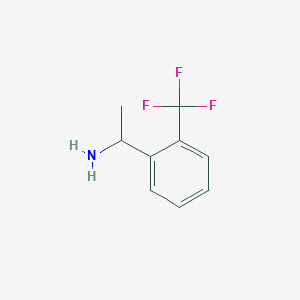










|
REACTION_CXSMILES
|
[BH4-].[Na+].CO[N:5]=[C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[C:14]([F:17])([F:16])[F:15])[CH3:7].O.[OH-].[NH4+]>O1CCCC1.[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4]>[F:15][C:14]([F:16])([F:17])[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=1[CH:6]([NH2:5])[CH3:7] |f:0.1,4.5,7.8.9.10.11|
|


|
Name
|
|
|
Quantity
|
1.17 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
|
Name
|
1-(2-trifluoromethyl-phenyl)-ethanone O-methyl-oxime
|
|
Quantity
|
1.34 g
|
|
Type
|
reactant
|
|
Smiles
|
CON=C(C)C1=C(C=CC=C1)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
7.7 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
16 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|
|
Name
|
|
|
Quantity
|
27 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
1.8 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the resulting solution is stirred at 25° C. for 12 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is then cooled to 0° C.
|
|
Type
|
EXTRACTION
|
|
Details
|
the solution is extracted twice with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The organic portion is washed twice with 1N hydrochloric acid
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The organic layer is then washed with saturated aqueous sodium chloride
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent is removed under reduced pressure
|


Reaction Time |
12 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C1=C(C=CC=C1)C(C)N)(F)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.2 g | |
| YIELD: CALCULATEDPERCENTYIELD | 17.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |